(E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(4-ethylphenyl)prop-2-en-1-one
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Description
(E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(4-ethylphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C21H17ClO2 and its molecular weight is 336.82. The purity is usually 95%.
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Scientific Research Applications
Bioactive Heterocyclic Compounds
(E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(4-ethylphenyl)prop-2-en-1-one, as part of the furanyl- or thienyl-substituted compounds, is significant in drug design due to the bioactive nature of five-membered heterocycles. These compounds, including furanyl- and thienyl-substituted derivatives, are integral in medicinal chemistry, particularly in the development of antiviral, antitumor, antimycobacterial, and antiparkinsonian medications. The review by Ostrowski (2022) highlights the role of furan and thiophene moieties in enhancing the activity and selectivity of nucleobase, nucleoside, and their analogues, underscoring the importance of heteroaryl substituents in bioactive molecules [Ostrowski, 2022].
Anticancer Drug Development
In the search for anticancer drugs with high tumor specificity and reduced keratinocyte toxicity, compounds within the same chemical family as this compound have demonstrated promising results. Sugita et al. (2017) discussed the tumor specificity and reduced toxicity in keratinocytes of several synthesized compounds, emphasizing the potential of these molecules in developing safer anticancer therapies. The findings point towards the significance of chemical modification to enhance the therapeutic profile of these compounds [Sugita et al., 2017].
Environmental Toxicology and Chemistry
The presence of chlorophenyl groups in compounds like this compound raises concerns regarding their environmental impact. Studies have assessed the toxic effects of chlorophenols and their derivatives on aquatic life, indicating moderate toxicity that can become significant upon long-term exposure. Research by Krijgsheld and Gen (1986) evaluated the environmental persistence and bioaccumulation potential of chlorophenols, highlighting the necessity of monitoring and managing these compounds to protect aquatic ecosystems [Krijgsheld & Gen, 1986].
Properties
IUPAC Name |
(E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-(4-ethylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClO2/c1-2-15-3-5-16(6-4-15)20(23)13-11-19-12-14-21(24-19)17-7-9-18(22)10-8-17/h3-14H,2H2,1H3/b13-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQHLFXITRPLLJ-ACCUITESSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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